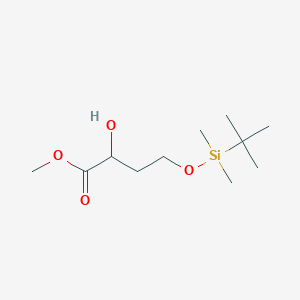

Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate

Description

Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate (CAS: 307532-01-0) is a silyl-protected hydroxy ester with the molecular formula C₁₁H₂₄O₄Si and a molecular weight of 248.39 g/mol . This compound features a tert-butyldimethylsilyl (TBDMS) group, a common protecting group for hydroxyl functionalities in organic synthesis, which enhances stability and controls reactivity during multi-step reactions. Its structure includes a 2-hydroxybutanoate backbone, where the TBDMS group protects the 4-hydroxy position, leaving the 2-hydroxy group free for further functionalization. The compound is stored under inert conditions at 2–8°C to prevent degradation, reflecting its sensitivity to moisture and temperature .

Properties

IUPAC Name |

methyl 4-[tert-butyl(dimethyl)silyl]oxy-2-hydroxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O4Si/c1-11(2,3)16(5,6)15-8-7-9(12)10(13)14-4/h9,12H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLHQXCUVDZBNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC(C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Identity and Properties

| Property | Description |

|---|---|

| Chemical Name | Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate |

| CAS Number | 847199-27-3 |

| Molecular Formula | C11H24O4Si |

| Molecular Weight | 248.39 g/mol |

| Synonyms | Butanoic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy-, methyl ester |

The compound features a methyl ester group at the 1-position, a hydroxyl at the 2-position, and a TBS-protected hydroxyl at the 4-position of the butanoate backbone.

Preparation Methods Analysis

Stepwise Synthetic Procedure

Protection of Hydroxyl Group with Tert-Butyldimethylsilyl Chloride (TBSCl)

- Starting Material: (R)- or (S)-methyl 3-hydroxybutanoate

- Reagents: Imidazole as base, tert-butyldimethylsilyl chloride (TBSCl)

- Solvent: Dichloromethane (DCM)

- Conditions: Reaction temperature initially at -5 to 0 °C, then stirred at room temperature for 3 hours

- Workup: Addition of ice water, separation of organic phase, washing with brine, drying over sodium sulfate, filtration, and concentration

- Yield: 94–97% yield of (R)- or (S)-methyl 3-((tert-butyldimethylsilyl)oxy)butanoate (intermediates 3a and 3b)

- Notes: TBS protection is preferred over TMS due to enhanced stability and better yields.

Reduction to Aldehyde (Optional Further Functionalization)

- Reagents: Diisobutylaluminium hydride (DIBAL-H) in hexane

- Conditions: -78 °C for 1 hour

- Workup: Quenching with methanol, extraction with ethyl ether, washing, drying, and concentration

- Yield: 88–92% yield of corresponding aldehydes (4a and 4b).

Alternative Methods for Functionalization

Further transformations such as condensation with ethyl diazoacetate and intramolecular cycloaddition have been reported in related synthetic sequences but are beyond the scope of the direct preparation of this compound itself.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Hydroxyl Protection | (R)- or (S)-methyl 3-hydroxybutanoate | TBSCl, Imidazole, DCM, 0 °C to RT, 3 h | (R)- or (S)-methyl 3-((tert-butyldimethylsilyl)oxy)butanoate | 94–97 | TBS preferred over TMS |

| 2 | Reduction to Aldehyde (optional) | Protected ester (3a or 3b) | DIBAL-H, Hexane, -78 °C, 1 h | Aldehyde intermediate (4a or 4b) | 88–92 | For further synthetic use |

Practical Considerations and Optimization

- Choice of Protecting Group: Tert-butyldimethylsilyl (TBS) groups are more stable than trimethylsilyl (TMS) groups, providing higher yields and better resistance to hydrolysis during subsequent synthetic steps.

- Reaction Conditions: The protection step requires careful temperature control to avoid side reactions; low temperatures during addition of TBSCl and imidazole are crucial.

- Purification: The products are typically isolated by extraction and concentration without the need for chromatographic purification at this stage, enhancing scalability.

- Solvent and Base: Dichloromethane and imidazole are standard and effective choices for silylation reactions.

- Yield Efficiency: The described method achieves high yields (up to 97%), making it suitable for preparative scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: The TBDMS group can be selectively removed under acidic conditions or by using fluoride ions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).

Reduction: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Removal of the TBDMS group to yield the free hydroxyl compound.

Scientific Research Applications

Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate (C₁₁H₂₄O₄Si) is an organic compound that contains a tert-butyldimethylsilyl group attached to a hydroxylated butanoate structure. It has a molecular weight of approximately 248.39 g/mol and typically appears as a colorless to pale yellow liquid . The compound is characterized by its ester and silyl ether functional groups, which contribute to its reactivity and applications in organic synthesis and medicinal chemistry.

General Synthesis

The synthesis of this compound involves multiple steps that allow for selective modification of functional groups while minimizing side reactions:

- Protection of Hydroxyl Groups Introduction of the tert-butyldimethylsilyl (TBS) protecting group to a hydroxyl group. Silyl ethers are used for their role in protecting functional groups during chemical synthesis, which can be crucial in drug development processes.

- Esterification Esterification of the carboxylic acid.

- Deprotection Removal of any unnecessary protecting groups.

Applications

This compound is a versatile compound with applications in:

- Synthetic Intermediate It is used in the synthesis of more complex organic molecules.

- Glycosylation Reactions Its ability to undergo glycosylation reactions makes it a valuable compound for studying carbohydrate interactions and enzyme mechanisms. It is used as a glycosyl donor, making it particularly valuable in carbohydrate chemistry.

- Academic and Industrial Research These applications underscore its importance in both academic research and industrial settings.

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit interesting biological properties. The presence of hydroxyl groups typically enhances solubility and may influence pharmacokinetics.

Mechanism of Action

The primary mechanism of action for Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate involves the protection of the hydroxyl group. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. The stability of the silyl ether is due to the steric hindrance provided by the tert-butyl group and the electronic effects of the dimethylsilyl group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison:

TBDMS-Protected Hydroxy Esters

The TBDMS group is widely used for hydroxyl protection due to its steric bulk and resistance to acidic/basic conditions. For example:

- However, TIPS derivatives often require harsher deprotection conditions (e.g., HF or TBAF), unlike TBDMS, which can be removed with milder fluoride sources .

- Ethyl 4-(TBDMS-oxy)-3-hydroxybutanoate: The ethyl ester variant (vs. methyl) may exhibit altered solubility and lipophilicity, impacting its utility in pharmaceutical synthesis. Methyl esters are generally more volatile and easier to purify via distillation.

Unprotected Hydroxybutanoates

Compounds like methyl 2,4-dihydroxybutanoate lack silyl protection, making them prone to oxidation and side reactions. The TBDMS group in the target compound prevents unwanted interactions at the 4-position, enabling selective modifications at the 2-hydroxy group.

Data Table: Key Properties of Methyl 4-((tert-Butyldimethylsilyl)oxy)-2-Hydroxybutanoate and Analogs

Q & A

Basic: What are the critical functional groups in Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate, and how do they influence reactivity?

The compound contains three key functional groups:

- 2-Hydroxy group : Participates in hydrogen bonding and can act as a nucleophile or undergo oxidation.

- tert-Butyldimethylsilyl (TBS) ether : Protects the 4-hydroxy group during synthesis, enhancing stability and enabling selective deprotection under mild acidic conditions (e.g., HF or TBAF) .

- Methyl ester : Provides electron-withdrawing effects, influencing reaction kinetics in nucleophilic substitutions or reductions.

These groups require careful handling in multi-step syntheses to avoid unintended side reactions, such as premature deprotection or ester hydrolysis .

Basic: What spectroscopic techniques are used to characterize this compound, and what are the diagnostic signals?

Key techniques include:

- ¹H/¹³C NMR :

- IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (ester C=O) and 1250–1100 cm⁻¹ (Si-O-C stretching) .

- HRMS : Used to confirm molecular weight and fragmentation patterns (e.g., loss of TBS group) .

Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?

Optimization strategies include:

- Stepwise Protection : Sequential protection of hydroxyl groups using TBSCl/imidazole in DMF to avoid cross-reactivity .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) for silylation; dichloromethane for esterification to minimize side reactions .

- Temperature Control : Room temperature for silylation to prevent overreaction; low temperatures (-78°C) for sensitive intermediates .

- Purification : Flash chromatography (SiO₂, hexane/EtOAc gradients) to isolate intermediates with >95% purity .

Advanced: How should researchers resolve contradictions in NMR data for intermediates or final products?

Common discrepancies and solutions:

- Peak Splitting Ambiguities : Use 2D NMR (COSY, HSQC) to assign overlapping signals, especially in crowded regions like δ 3.5–4.5 ppm (hydroxy/ether protons) .

- Dynamic Effects : Variable temperature NMR to identify rotamers or conformational changes affecting splitting patterns.

- Impurity Identification : Compare experimental HRMS data with theoretical values to detect byproducts (e.g., incomplete deprotection) .

Basic: What are the primary applications of this compound in academic research?

- Protecting Group Chemistry : Model substrate for studying silyl ether stability under acidic/basic conditions .

- Enzyme Inhibition Studies : The hydroxy and ester groups mimic natural substrates in hydrolase or oxidoreductase assays .

- Synthetic Intermediate : Building block for complex molecules, such as glycosides or polyketides, via selective functionalization .

Advanced: How does the TBS group’s steric bulk influence the compound’s reactivity in nucleophilic substitutions?

The TBS group:

- Shields the 4-position : Reduces accessibility for nucleophiles, directing reactivity to the 2-hydroxy or ester groups.

- Alters Reaction Pathways : In SN2 reactions, steric hindrance may favor elimination (E2) over substitution unless bulky nucleophiles (e.g., Grignard reagents) are used .

- Enhances Stability : Prevents β-elimination in basic conditions, critical for preserving the carbon backbone .

Advanced: What strategies mitigate decomposition during storage or handling?

- Storage Conditions : Anhydrous environments (argon/vacuum) at -20°C to prevent hydrolysis of the TBS group or ester .

- Light Sensitivity : Amber vials to avoid UV-induced degradation of the hydroxybutanoate moiety.

- pH Control : Neutral buffers (pH 6–8) during biological assays to stabilize the ester linkage .

Basic: What methods validate the compound’s biological activity in enzyme interaction studies?

- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to target enzymes .

- Fluorescence Quenching : Monitors conformational changes in enzymes upon compound binding .

- Kinetic Assays : Determines inhibition constants (Ki) using substrates like p-nitrophenyl acetate for esterase activity .

Advanced: How can computational modeling complement experimental data for this compound?

- Docking Studies : Predict binding modes with enzyme active sites (e.g., esterases) using software like AutoDock .

- DFT Calculations : Analyze electronic effects of the TBS group on reaction barriers (e.g., deprotection kinetics) .

- MD Simulations : Assess stability of the TBS-protected intermediate in solvents like DMF or THF .

Advanced: What are the implications of contradictory bioactivity data across studies?

Potential causes and resolutions:

- Assay Variability : Standardize protocols (e.g., enzyme concentration, pH) to reduce inter-lab variability .

- Compound Purity : Verify purity via HPLC (>98%) to exclude confounding byproducts.

- Orthogonal Assays : Cross-validate results using SPR, ITC, and enzymatic activity tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.